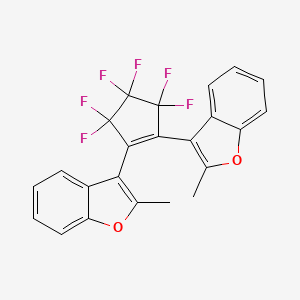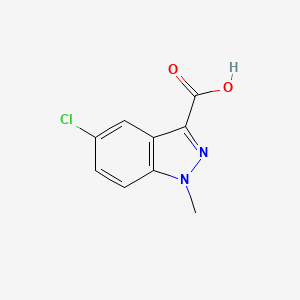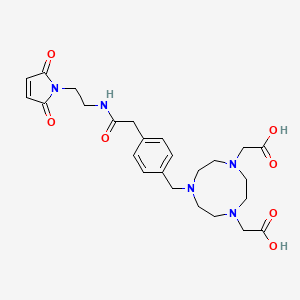
2,2'-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including pyrrole, amine, and carboxylic acid groups, which contribute to its reactivity and versatility.
Méthodes De Préparation
The synthesis of 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid involves several steps. One common method involves the reaction of maleic anhydride with 4-aminobenzoic acid to form the corresponding maleic acid monoamide. This intermediate undergoes cyclization to yield the pyrrole derivative. Subsequent reactions with secondary amines and other reagents lead to the formation of the final compound .
Analyse Des Réactions Chimiques
2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with other reactants.
Applications De Recherche Scientifique
2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Mécanisme D'action
The mechanism of action of 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid include:
N-Maleoylglycine: Known for its use in organic synthesis and as a biochemical probe.
N-Maleimido acetic acid: Utilized in the production of polymers and as a reagent in chemical reactions.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: Employed in the synthesis of heat-resistant polymers and as a precursor for biologically active compounds.
These compounds share similar functional groups and reactivity, but 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid is unique due to its specific structure and combination of functional groups, which confer distinct properties and applications.
Propriétés
Formule moléculaire |
C25H33N5O7 |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
2-[4-(carboxymethyl)-7-[[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]phenyl]methyl]-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C25H33N5O7/c31-21(26-7-8-30-22(32)5-6-23(30)33)15-19-1-3-20(4-2-19)16-27-9-11-28(17-24(34)35)13-14-29(12-10-27)18-25(36)37/h1-6H,7-18H2,(H,26,31)(H,34,35)(H,36,37) |
Clé InChI |
CNFQUMRAEDDEHH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN1CC2=CC=C(C=C2)CC(=O)NCCN3C(=O)C=CC3=O)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




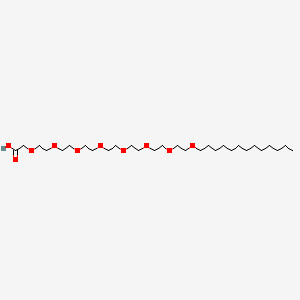
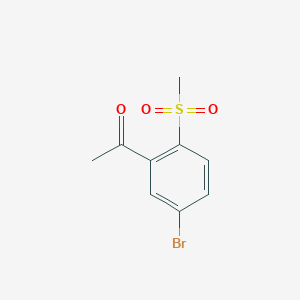
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
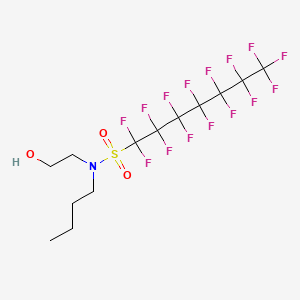
![(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12847834.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)

![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)
